Di-tert-butyl N,N-diisopropylphosphoramidite

Catalog No.
S753934
CAS No.
137348-86-8
M.F
C14H32NO2P
M. Wt
277.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl N,N-diisopropylphosphoramidite

CAS Number

137348-86-8

Product Name

Di-tert-butyl N,N-diisopropylphosphoramidite

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C14H32NO2P

Molecular Weight

277.38 g/mol

InChI

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3

InChI Key

YGFLCNPXEPDANQ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C

Synonyms

N,N-Bis(1-methylethyl)phosphoramidous Acid Bis(1,1-dimethylethyl)ester;

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C

Coupling Reactions:

Di-tert-butyl N,N-diisopropylphosphoramidite functions as a coupling partner in various cross-coupling reactions. These reactions involve the creation of a new C-C bond between an sp2-hybridized carbon (present in aryl or vinyl halides, pseudohalides, or triflates) and another sp2-hybridized carbon, sp3-hybridized carbon, or even a boron atom. Some prominent examples include:

  • Buchwald-Hartwig coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with various nucleophiles, including amines, amides, and thiols .
  • Suzuki-Miyaura coupling: This reaction employs palladium catalysts to couple aryl or vinyl boronic acids with aryl or vinyl halides, triflates, or nonaflates .
  • Stille coupling: This reaction utilizes palladium or nickel catalysts to couple aryl or vinyl halides with organotin reagents .
  • Sonogashira coupling: This reaction employs palladium catalysts to couple terminal alkynes with aryl or vinyl halides .
  • Negishi coupling: This reaction utilizes nickel or palladium catalysts to couple organozinc reagents with aryl or vinyl halides .
  • Heck coupling: This reaction employs palladium catalysts to couple alkenes with aryl or vinyl halides or triflates .
  • Hiyama coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with organosilanes .

Di-tert-butyl N,N-diisopropylphosphoramidite offers several advantages in these coupling reactions:

  • High stability: The bulky tert-butyl groups on the phosphorus atom shield it from unwanted side reactions, leading to cleaner and more predictable product formation.
  • Good reactivity: The phosphoramidite group readily reacts with various coupling partners, facilitating efficient bond formation.
  • Compatibility: Di-tert-butyl N,N-diisopropylphosphoramidite is compatible with a wide range of reaction conditions and catalysts, making it a versatile tool for diverse synthetic applications.

Oligonucleotide Synthesis:

Di-tert-butyl N,N-diisopropylphosphoramidite plays a vital role in the synthesis of oligonucleotides, which are short sequences of nucleotides that form the building blocks of DNA and RNA. It serves as a protected phosphoramidite building block. The di-tert-butyl groups protect the reactive phosphorus center during the chain assembly process, preventing unwanted side reactions. After the desired oligonucleotide sequence is built, these protecting groups are removed using specific deprotection conditions to reveal the functional phosphate groups .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di-tert-butyl N,N-diisopropylphosphoramidite

Dates

Modify: 2023-08-15

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